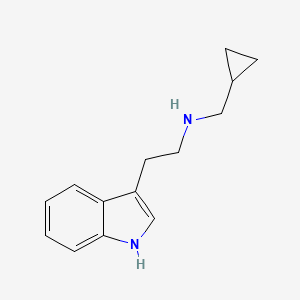

N-cyclopropylmethyl-tryptamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2-(1H-indol-3-yl)ethanamine |

InChI |

InChI=1S/C14H18N2/c1-2-4-14-13(3-1)12(10-16-14)7-8-15-9-11-5-6-11/h1-4,10-11,15-16H,5-9H2 |

InChI Key |

DASTYFCPRWHHSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNCCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclopropylmethyl Tryptamine and Analogues

General Synthetic Strategies for Tryptamine (B22526) Core Structures

The tryptamine skeleton, characterized by an indole (B1671886) ring connected to an ethylamine (B1201723) side chain at the C3 position, is a foundational structure in numerous biologically active compounds. grinnell.edu Its synthesis has been a subject of extensive research, leading to a variety of effective methodologies.

Indole Ring Functionalization and Side Chain Elaboration

The construction of the tryptamine core can be approached by either forming the indole ring with the side chain precursor already attached or by adding the ethylamine moiety to a pre-existing indole ring.

Classic methods for tryptamine synthesis often begin with the indole itself. One traditional route involves the Mannich reaction of an indole, followed by quaternization of the resulting amine and substitution with a cyanide group, which is then reduced to form the final ethylamine side chain. thieme.de Another well-established method is the Speeter-Anthony synthesis, which involves reacting an indole with oxalyl chloride, followed by reaction with a dialkylamine and subsequent reduction with a powerful hydride agent like lithium aluminum hydride. nih.gov

More contemporary approaches focus on efficiency and sustainability. Direct C-H functionalization of indoles has emerged as a powerful tool. thieme.de For instance, iron-porphyrin catalyzed C-H functionalization of indoles with diazoacetonitrile provides a direct route to the tryptamine skeleton. thieme.de Another modern strategy involves the regioselective ring-opening of activated aziridines with indoles, which can produce β-substituted tryptamines. nih.gov This method offers a way to introduce functionality on the ethylamine side chain during the core synthesis.

Tryptophan, a naturally occurring amino acid, can also serve as a starting material. Its conversion to a tryptamine can be achieved through oxidative decarboxylation followed by reductive amination of the intermediate indoleacetaldehyde. google.comgoogle.com

| Method | Starting Material | Key Reagents | Description |

| Mannich Reaction Route | Indole | Formaldehyde, Dimethylamine, Methyl Iodide, Sodium Cyanide, LiAlH₄ | A multi-step classic synthesis involving the formation of a gramine intermediate, which is converted to an acetonitrile and then reduced. thieme.deyoutube.com |

| Speeter-Anthony Synthesis | Indole | Oxalyl chloride, Dimethylamine, LiAlH₄ | Involves the formation of an indol-3-yl-glyoxylamide which is then reduced to the corresponding tryptamine. nih.gov |

| C-H Functionalization | Indole | Diazoacetonitrile, Iron Porphyrin Catalyst | A modern, direct method that functionalizes the C3 position of the indole to build the side chain. thieme.de |

| Aziridine Ring Opening | Indole, Activated Aziridine | Lewis Acid (e.g., BF₃) | A regioselective method that adds the ethylamine moiety and allows for substitutions on the side chain. nih.gov |

| From Tryptophan | Tryptophan | Oxidizing agent, Reducing agent, Amine source | Utilizes a biological precursor, involving decarboxylation to an aldehyde followed by reductive amination. google.com |

N-Alkylation Approaches for Tryptamine Derivatives

Once the tryptamine core is synthesized, the primary amine of the side chain can be functionalized through N-alkylation. This is a crucial step for producing a wide array of derivatives, including N-cyclopropylmethyl-tryptamine.

A common and direct method is reductive amination . This involves reacting tryptamine with an aldehyde or ketone—in this case, cyclopropanecarboxaldehyde—in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).

Another approach is direct alkylation using an alkyl halide, such as cyclopropylmethyl bromide. This reaction typically requires a base to deprotonate the tryptamine's primary amine, increasing its nucleophilicity. However, this method can sometimes lead to over-alkylation, producing tertiary amines and even quaternary ammonium salts. sciencemadness.org Phase-transfer catalysis has been employed to improve yields and efficiency in such alkylations. cdnsciencepub.comnih.gov

A more advanced and "green" N-alkylation technique is the "borrowing hydrogen" methodology. nih.govsciencemadness.org This process uses an alcohol as the alkylating agent, catalyzed by a transition metal complex, typically iridium-based. nih.govacs.org The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the tryptamine, and the catalyst returns the hydrogen to complete the cycle, with water being the only byproduct. nih.gov

| N-Alkylation Method | Alkylating Agent | Key Reagents/Catalysts | Advantages | Disadvantages |

| Reductive Amination | Aldehyde or Ketone | NaBH₃CN, NaBH(OAc)₃ | High yield, good control, avoids over-alkylation. | Requires a suitable carbonyl compound. |

| Direct Alkylation | Alkyl Halide | Base (e.g., K₂CO₃), Phase-transfer catalyst | Simple reagents. | Risk of over-alkylation, potential for side reactions. sciencemadness.org |

| Borrowing Hydrogen | Alcohol | Iridium catalyst (e.g., [Cp*IrCl₂]₂) | Atom-economical, environmentally friendly (water is the only byproduct). nih.govsciencemadness.org | Requires specific metal catalyst, higher temperatures. sciencemadness.org |

Specific Methods for N-Cyclopropylmethyl Group Introduction

The introduction of the N-cyclopropylmethyl moiety is the defining step in the synthesis of this compound. This is most commonly achieved through the N-alkylation strategies previously discussed, using a reagent that provides the cyclopropylmethyl group.

Introduction of Cyclopropylmethyl Moiety via Amination Reactions

The most direct and widely used method for synthesizing this compound is the reductive amination of tryptamine with cyclopropanecarboxaldehyde. This reaction is efficient and provides good control over the product, minimizing the formation of the tertiary amine. The process involves mixing tryptamine and cyclopropanecarboxaldehyde, often in a protic solvent like methanol or ethanol, followed by the addition of a reducing agent.

Alternatively, the cyclopropylmethyl group can be introduced by reacting tryptamine with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide or iodide, in the presence of a non-nucleophilic base. Care must be taken to control the stoichiometry to prevent double alkylation of the nitrogen atom.

Enantioselective Synthesis of this compound Precursors

When substitutions are present on the ethylamine side chain of the tryptamine, a chiral center is created, leading to the possibility of enantiomers. The development of enantioselective synthetic methods is crucial for accessing single, optically pure isomers. Biocatalysis, using enzymes to perform stereoselective transformations, has become a powerful tool for this purpose.

Imine reductases (IREDs) and a subset known as reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines. acs.orgmanchester.ac.ukrsc.org These enzymes offer a highly efficient and environmentally benign route to enantiomerically pure amines. nih.gov

The biocatalytic synthesis of a chiral this compound analogue can be envisioned through two main pathways:

Asymmetric reduction of a pre-formed imine: An α-substituted indole-3-acetaldehyde can be condensed with cyclopropylmethylamine to form a prochiral imine. An IRED can then reduce this imine to one of the two possible enantiomers of the final product with high enantiomeric excess.

One-pot reductive amination: A RedAm can catalyze the entire reductive amination process in a single pot. researchgate.net The enzyme facilitates the condensation of an α-substituted indole-3-acetaldehyde with cyclopropylmethylamine to form the imine within its active site, followed by a stereoselective, NADPH-dependent reduction to yield the chiral secondary amine. acs.org

These enzymes have a broad substrate scope and can be engineered through directed evolution or rational design to improve their activity, stability, and stereoselectivity for specific non-natural substrates. nih.govmanchester.ac.uknih.gov The use of RedAms is particularly advantageous as it maximizes atom economy and simplifies the process, making it a highly attractive strategy for the industrial production of chiral amines. rsc.orgnih.gov Fungal reductive aminases have shown particular promise, including a superior ability to use ammonia or other small amines as the amine partner. rsc.org

| Enzyme Class | Reaction Type | Cofactor | Key Feature |

| Imine Reductase (IRED) | Asymmetric reduction of imines | NADPH | High enantioselectivity for the reduction of a wide range of prochiral imines. acs.orgresearchgate.net |

| Reductive Aminase (RedAm) | Asymmetric reductive amination of carbonyls | NADPH | Catalyzes both imine formation and its subsequent stereoselective reduction in a one-pot reaction. acs.orgresearchgate.net |

Modular Synthetic Approaches for Functionalized Indole Derivatives

The construction of this compound and its analogues relies on versatile synthetic methodologies that enable the modification of the tryptamine scaffold. Key strategies include the direct alkylation of the tryptamine nitrogen and building the tryptamine skeleton from functionalized indole precursors.

One of the most direct methods for the synthesis of this compound is the N-alkylation of tryptamine . This can be achieved by reacting tryptamine with a suitable cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide or iodide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The choice of solvent and base is critical to optimize the yield and minimize side reactions, such as the formation of quaternary ammonium salts.

Another powerful and widely used method is reductive amination . This two-step, one-pot process involves the reaction of tryptamine with cyclopropanecarboxaldehyde to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Reductive amination offers good yields and is tolerant of a wide range of functional groups. nih.gov

More advanced and modular approaches focus on constructing the entire tryptamine side chain onto a pre-functionalized indole ring. The Fischer indole synthesis , for example, can be adapted to produce tryptamine analogues in a continuous flow system, offering rapid and clean synthesis with high yields. researchgate.net This method involves the reaction of a phenylhydrazine with an appropriate aldehyde or ketone bearing the N-cyclopropylmethylamino functionality, followed by cyclization under acidic conditions.

Furthermore, iridium-catalyzed "borrowing hydrogen" strategies have been developed for the C3-alkylation of indoles with N-protected β-amino alcohols, providing a sustainable and atom-economical route to tryptamine derivatives. sciencemadness.org In the context of this compound, this would involve a starting indole and an N-cyclopropylmethyl protected ethanolamine.

Multi-component reactions (MCRs), such as the Ugi reaction, offer a high degree of molecular diversity and complexity in a single step. While not a direct route to simple N-alkylated tryptamines, MCRs can be employed to generate highly functionalized indole derivatives that can be further elaborated to complex tryptamine analogues.

Purification and Characterization Techniques in Chemical Synthesis

Following the synthesis of this compound, a thorough purification and characterization process is essential to isolate the target compound from unreacted starting materials, reagents, and potential side products, and to confirm its chemical structure.

Purification Techniques:

The crude reaction mixture is typically subjected to a series of purification steps. An initial acid-base extraction can be used to separate the basic tryptamine derivative from neutral and acidic impurities. Further purification is commonly achieved using chromatographic techniques.

Column Chromatography: This is a standard method for purifying organic compounds. The crude product is passed through a column packed with a stationary phase, such as silica gel or alumina, and eluted with a suitable solvent system (mobile phase). The polarity of the solvent is optimized to achieve good separation of the desired product from impurities.

High-Performance Liquid Chromatography (HPLC): For achieving higher purity, reversed-phase HPLC is often employed. This technique uses a nonpolar stationary phase and a polar mobile phase.

Crystallization: The purified this compound can be further purified by crystallization. This often involves dissolving the compound in a hot solvent and allowing it to cool slowly, leading to the formation of crystals. The formation of a salt, such as a hydrochloride or fumarate salt, can facilitate crystallization and improve the stability and handling of the compound. mdma.ch

Characterization Techniques:

Once purified, the identity and purity of this compound are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for structural elucidation of organic molecules.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the indole ring protons, the ethylamine side chain protons, and the protons of the cyclopropylmethyl group.

¹³C NMR provides information about the different carbon atoms in the molecule.

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI-MS): This hard ionization technique often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. A common fragmentation pathway for tryptamines involves cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to a stable indolenine fragment. mdpi.com

Electrospray Ionization (ESI-MS): This soft ionization technique typically produces the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic parts of the molecule, and C=C stretching of the indole ring.

The combination of these purification and characterization techniques is crucial to ensure the synthesis of this compound of high purity and to unequivocally confirm its chemical structure.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Indole Protons: Signals in the aromatic region (approx. 7.0-7.8 ppm). A distinct singlet for the proton at the 2-position of the indole ring. Ethylamine Side Chain Protons: Two methylene groups appearing as triplets or complex multiplets in the aliphatic region (approx. 2.5-3.5 ppm). Cyclopropylmethyl Protons: Signals for the methylene group adjacent to the nitrogen and the characteristic upfield signals for the cyclopropyl (B3062369) ring protons (approx. 0.1-1.0 ppm). |

| ¹³C NMR | Indole Carbons: Signals in the aromatic region (approx. 110-140 ppm). Ethylamine Side Chain Carbons: Two signals in the aliphatic region. Cyclopropylmethyl Carbons: Signals for the methylene carbon and the carbons of the cyclopropyl ring. |

| Mass Spec. | [M+H]⁺: Expected at m/z 215.1548 for C₁₄H₁₉N₂⁺. Key Fragments: A major fragment at m/z 130.0657 corresponding to the indole-3-acetimine ion, resulting from the cleavage of the bond between the alpha and beta carbons of the side chain. Another significant fragment would be expected from the loss of the cyclopropylmethyl group. |

| FTIR (cm⁻¹) | N-H Stretch (Indole): A sharp peak around 3400 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |

Pharmacological Characterization of N Cyclopropylmethyl Tryptamine in Preclinical Models

In Vitro Receptor Binding and Functional Assays

Serotonin (B10506) Receptor (5-HTR) Affinities and Agonism/Antagonism

5-HT1A Receptor Interactions

Data on the binding affinity and functional activity of N-cyclopropylmethyl-tryptamine at the 5-HT1A receptor are not currently available.

5-HT2A Receptor Interactions

Specific binding affinity and functional data for this compound at the 5-HT2A receptor have not been reported.

5-HT2B Receptor Interactions

The interaction of this compound with the 5-HT2B receptor has not been characterized in published studies.

5-HT2C Receptor Interactions

While research on analogous structures suggests that N-alkylation can impact 5-HT2C receptor activity, specific data for this compound is not available.

5-HT6 Receptor Interactions

Studies on cyclopropyl-tryptamine analogues suggest potential for interaction with the 5-HT6 receptor, but specific binding and functional data for this compound are not documented.

5-HT7 Receptor Interactions

The interaction of this compound with the 5-HT7 receptor has not been extensively detailed in the reviewed preclinical literature. While various tryptamine (B22526) analogs are known to interact with a broad range of serotonin receptors, specific binding affinity data (such as Kᵢ values) for this compound at the 5-HT7 receptor subtype is not prominently available. Research into related compounds, such as certain N,N-diallyltryptamine analogs, has shown that substitutions on the tryptamine scaffold can increase affinity for the 5-HT7 receptor by over an order of magnitude, highlighting the receptor's sensitivity to structural modifications within this chemical class. wisc.edu General studies on 5-HT7 receptor ligands confirm that the receptor accommodates a wide variety of chemical structures, but specific characterization of the N-cyclopropylmethyl variant remains to be published. nih.gov

Other Serotonin Receptor Subtypes

A comprehensive binding profile of this compound across the full spectrum of serotonin receptor subtypes is not thoroughly documented in publicly available scientific literature. Pharmacological studies of the broader tryptamine class reveal that these compounds frequently display affinity for multiple 5-HT receptors, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT6 subtypes. wisc.edunih.gov For instance, the affinity at these sites is influenced by substitutions on both the indole (B1671886) ring and the terminal amine. researchgate.netsemanticscholar.org Tryptamine hallucinogens often bind with moderate to high affinity at 5-HT1A receptors, an interaction that may modulate the primary effects mediated by 5-HT2A receptor activation. wisc.edu However, without specific binding assays for this compound, its precise selectivity and affinity profile within the serotonin receptor family remains uncharacterized.

Kappa Opioid Receptor (KOR) Affinities and Activity

This compound, also referred to in some literature as HS666, demonstrates significant interaction with the kappa opioid receptor (KOR). nih.gov In vitro binding assays using membranes from cells expressing the human KOR revealed that the compound binds with high affinity. nih.gov Functional studies have further characterized it as a potent partial agonist in G-protein signaling pathways. nih.gov

A key finding is its biased agonism. While HS666 potently stimulates G-protein coupling, it acts as a very weak partial agonist for the recruitment of β-arrestin2. nih.govresearchgate.net This signaling bias, favoring the G-protein pathway over the β-arrestin2 pathway, has been correlated with a reduced liability for aversive effects that are typically associated with KOR agonists. nih.gov

| Parameter | Value | Assay Details |

|---|---|---|

| Binding Affinity (Kᵢ) | 5.90 nM | Competitive radioligand binding assay with membranes from CHO cells expressing human KOR. nih.gov |

| Functional Activity (G-Protein) | Partial Agonist | [³⁵S]GTPγS binding assay. nih.govresearchgate.net |

| Functional Efficacy (β-arrestin2) | 24% (Very Weak Partial Agonist) | PathHunter β-arrestin2 recruitment assay. nih.gov |

Dopamine (B1211576) Receptor (DR) Interactions

The specific binding affinity and functional activity of this compound at dopamine receptor subtypes have not been well-defined in the available research. Studies on structurally related tryptamines indicate that modifications to the N,N-dialkyl substituents can lead to differential binding profiles at various non-serotonergic targets, including dopamine receptors. nih.govnih.gov However, specific Kᵢ values for the N-cyclopropylmethyl variant at D1, D2, D3, D4, or D5 receptors are not reported in the reviewed literature. Therefore, its potential to interact with the dopaminergic system remains an area for future investigation.

Sigma Receptor (σR) Binding Profiles

The sigma-1 receptor is a known target for some endogenous and synthetic tryptamines, such as N,N-dimethyltryptamine (DMT). researchgate.net These interactions suggest that the broader tryptamine scaffold is amenable to binding at this receptor site. However, specific preclinical studies detailing the binding affinity (Kᵢ) or functional modulation of this compound at the sigma-1 receptor are not present in the surveyed literature. While screening of other tryptamine analogs has included sigma-1 receptors, data for this specific compound is absent. nih.gov

Similar to the sigma-1 receptor, the interaction of this compound with the sigma-2 receptor is currently uncharacterized in the scientific literature. Although the sigma-2 receptor has been identified as a potential target for various neurological and psychiatric conditions, and binding profiles of other tryptamines have been assessed at this site, specific investigations into the affinity of this compound have not been published. nih.govmdpi.comnih.gov

Monoamine Transporter (MAT) Interactions

This compound belongs to the class of indole cyclopropylmethylamines. Preclinical studies on closely related analogs provide significant insight into its likely interactions with monoamine transporters.

Research on a series of indole cyclopropylmethylamines has identified these compounds as potent serotonin reuptake inhibitors. A particularly relevant analog, referred to in the scientific literature as compound (+)-12a (BMS-505130), has demonstrated very high affinity for the human serotonin transporter (hSERT). In vitro binding assays determined a Ki value of 0.18 nM for this compound, indicating potent binding to hSERT. This suggests that this compound is also likely to exhibit strong binding affinity and inhibitory action at the serotonin transporter.

The same preclinical research that established the high affinity of the analog (+)-12a for hSERT also investigated its selectivity over other monoamine transporters. It was found that this compound was more than 1000-fold less potent at the human norepinephrine (B1679862) transporter (hNET) compared to hSERT. While a specific Ki value for hNET was not provided, this substantial difference in potency underscores a high degree of selectivity for the serotonin transporter over the norepinephrine transporter.

Similar to its interaction with the norepinephrine transporter, the analog (+)-12a was also found to be over 1000-fold less potent at the human dopamine transporter (hDAT) than at hSERT. This indicates a low affinity for the dopamine transporter, further highlighting the selective nature of this class of compounds for the serotonin transporter.

Interactive Data Table: Monoamine Transporter Binding Affinity of a Close Analog ((+)-12a)

| Transporter | Ki (nM) | Selectivity vs. hSERT |

| hSERT | 0.18 | - |

| hNET | >180 | >1000-fold |

| hDAT | >180 | >1000-fold |

Assessment of G-Protein Coupled Receptor (GPCR) Activation Pathways (e.g., Gq-mediated calcium mobilization)

As of the date of this article, no specific preclinical studies have been identified in the scientific literature that assess the G-protein coupled receptor (GPCR) activation pathways for this compound, including Gq-mediated calcium mobilization. Tryptamine derivatives are known to interact with various GPCRs, particularly serotonin receptors, which can couple to different G-proteins (e.g., Gq, Gi/o, Gs). However, without experimental data for this compound, any discussion of its activity at these receptors and subsequent signaling cascades would be speculative. Further research is required to elucidate the GPCR interaction profile of this compound.

Enzyme Kinetics Studies (e.g., Alkaline Phosphatase mediated dephosphorylation)

There is currently no available scientific literature detailing enzyme kinetics studies, such as alkaline phosphatase-mediated dephosphorylation, for this compound. Such studies are crucial for understanding the potential for the compound to serve as a substrate or inhibitor for various enzymes, which can influence its pharmacokinetic and pharmacodynamic properties. The investigation of its interaction with enzymes like alkaline phosphatase would be a novel area of research.

Preclinical Metabolic Studies (In Vitro and Non-Human In Vivo)

While direct metabolic studies on this compound are not available in the current body of scientific literature, the metabolic fate of structurally related tryptamines has been investigated in preclinical models. These studies provide a predictive framework for the likely metabolic pathways of this compound.

In vitro studies of similar tryptamine derivatives, such as N-ethyl-N-propyltryptamine (EPT) and 5-MeO-MiPT, using human liver microsomes have identified several key metabolic transformations. The major routes of metabolism for these compounds typically include N-dealkylation, hydroxylation of the indole ring and the alkyl side chains, and subsequent phase II conjugation reactions, such as glucuronidation and sulfation.

Based on these findings, it can be predicted that this compound would undergo similar metabolic transformations. The N-cyclopropylmethyl group may be subject to dealkylation, leading to the formation of tryptamine. Additionally, hydroxylation is likely to occur at various positions on the indole nucleus, followed by conjugation to form glucuronide or sulfate (B86663) metabolites.

Non-human in vivo studies in rats with related tryptamines have confirmed these metabolic pathways. For instance, studies with 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in rats have identified metabolites resulting from O-demethylation, N-deisopropylation, and hydroxylation, followed by conjugation. Therefore, in a non-human in vivo model, this compound would be expected to yield a variety of metabolites in urine and plasma, corresponding to the products of N-dealkylation, hydroxylation, and subsequent conjugation.

Interactive Data Table: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite(s) |

| N-Dealkylation | Tryptamine |

| Hydroxylation | Hydroxy-N-cyclopropylmethyl-tryptamine |

| Phase II Conjugation | Glucuronide and sulfate conjugates of hydroxylated metabolites |

Hepatic Metabolism and Metabolite Identification

No studies documenting the hepatic metabolism or identifying specific metabolites of this compound in human hepatocyte models were found. Research on analogous compounds containing a cyclopropylamine (B47189) moiety suggests that potential metabolic pathways could involve oxidation of the cyclopropyl (B3062369) ring or N-dealkylation mediated by Cytochrome P450 enzymes. hyphadiscovery.com However, without direct experimental investigation of this compound, its precise metabolic fate, including the occurrence of N-oxidation, N-demethylation, O-glucuronidation, or sulfation, remains uncharacterized.

Cytochrome P450 (CYP) Enzyme Interactions and Inhibition

There is no available research specifically investigating the interactions of this compound with Cytochrome P450 (CYP) enzymes. Studies on other classes of tryptamine derivatives, such as dimethyl tryptamines (DMTs) and diallyl tryptamines (DALTs), have shown that they can inhibit various CYP isoenzymes, including CYP2D6 and CYP1A2. psilosybiini.infonih.govcore.ac.uk However, these findings cannot be extrapolated to this compound, as its specific inhibitory potential against key drug-metabolizing enzymes has not been determined.

Metabolic Stability Assessments in Biological Matrices

Specific assessments of the metabolic stability of this compound in biological matrices such as human intestine, liver, or serum extracts have not been reported in the scientific literature. Therefore, data regarding its half-life or intrinsic clearance in these preclinical models is unavailable.

Pharmacokinetic Parameters in Non-Human Mammalian Models

No studies detailing the pharmacokinetic parameters of this compound in any non-human mammalian models were identified. Key metrics such as absorption, distribution, metabolism, and excretion (ADME), including half-life (t½), maximum concentration (Cmax), and area under the curve (AUC), have not been published.

Neuropharmacological Mechanisms in Non-Human Models

Modulation of Neurotransmitter Systems (e.g., Serotonin, Dopamine)

The specific effects of this compound on neurotransmitter systems, including serotonin and dopamine, have not been characterized. The parent compound, tryptamine, is known to act as a releasing agent for serotonin, dopamine, and norepinephrine. wikipedia.org Many substituted tryptamines exhibit agonist activity at serotonin receptors, particularly the 5-HT2A subtype. nih.gov However, the unique binding affinities and functional activities of the N-cyclopropylmethyl substitution have not been specifically investigated.

Functional Neuroimaging Studies in Animal Models (e.g., DMN connectivity)

No functional neuroimaging studies, such as fMRI, have been published that investigate the effects of this compound on brain activity or network connectivity in animal models. Research on other classic tryptamine psychedelics like psilocybin and N,N-Dimethyltryptamine (DMT) has shown significant modulation of the default mode network (DMN), typically characterized by decreased integrity within the network and increased connectivity between different brain networks. nih.govnih.gov Whether this compound produces similar effects is currently unknown.

Electrophysiological and Neurochemical Investigations in Animal Models

There is no available scientific literature detailing the electrophysiological and neurochemical effects of this compound in animal models. Studies typically conducted in this area would investigate the compound's impact on neuronal firing rates, synaptic plasticity, and the release or uptake of key neurotransmitters such as serotonin, dopamine, and norepinephrine. Without such research, the fundamental interactions of this compound with the central nervous system at a cellular and molecular level remain unknown.

Behavioral Paradigms in Animal Models (excluding human-like effects)

Similarly, there is a lack of published research on the behavioral effects of this compound in established animal models. The specific areas of interest are detailed below.

Exploratory Behavior Assessments

No studies were found that assessed the impact of this compound on the exploratory behavior of animals. Such assessments, often carried out using open-field or elevated plus-maze tests, are crucial for understanding a compound's potential effects on locomotion, anxiety, and novelty-seeking behaviors.

Operant Conditioning Studies

The influence of this compound on learned behaviors through operant conditioning has not been documented in the scientific literature. These studies are vital for determining a compound's effects on motivation, reward, and cognition.

Structure Activity Relationships Sar of N Cyclopropylmethyl Tryptamine

Impact of N-Cyclopropylmethyl Substitution on Receptor Affinity and Selectivity

The introduction of a cyclopropylmethyl group at the nitrogen atom of the tryptamine (B22526) scaffold significantly influences the compound's interaction with various receptors and transporters. This substitution plays a crucial role in defining the molecule's affinity and selectivity, particularly for the human serotonin (B10506) transporter (hSERT).

In the realm of tryptamine derivatives, the nature of the N-alkyl substituent is a key determinant of pharmacological activity. While many N,N-dialkyltryptamines, such as N,N-dimethyltryptamine (DMT), are known for their potent effects at serotonin receptors, the N-cyclopropylmethyl substitution imparts a distinct profile, notably enhancing affinity for the serotonin transporter.

Research on a series of indole (B1671886) cyclopropylmethylamines has demonstrated their potency as serotonin reuptake inhibitors. wikipedia.org For instance, a compound with a 5-cyanoindole (B20398) core and an N,N-dimethylaminomethylcyclopropane side chain exhibited a high binding affinity (Ki) of 0.18 nM for hSERT. wikipedia.orgnih.gov This highlights the favorable interaction of the cyclopropylmethyl moiety with the transporter.

In general, increasing the bulk of N-alkyl substituents on the tryptamine nitrogen can modulate affinity and selectivity for various serotonin receptor subtypes. For example, in a series of 4-hydroxy-N,N-dialkyltryptamines, bulkier N-alkyl groups were associated with lower potency at 5-HT2C receptors. nih.gov While direct comparative binding data for N-cyclopropylmethyl-tryptamine across a wide array of receptors against a full panel of other N-alkyl substituents is limited in the provided literature, the potent hSERT affinity of its analogues suggests that the cyclopropylmethyl group offers a unique conformational and electronic profile that is highly complementary to the binding site of the serotonin transporter.

Table 1: Comparison of Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs

| Compound | N-Substituent | 5-HT1A | 5-HT2A | 5-HT2C | SERT |

|---|---|---|---|---|---|

| DMT | N,N-Dimethyl | 136 | 347 | 234 | 1,400 |

| DET | N,N-Diethyl | 80 | 1,000 | 1,000 | 1,100 |

| DPT | N,N-Dipropyl | 16 | 1,000 | 1,000 | 1,100 |

| DiPT | N,N-Diisopropyl | 1,000 | 1,000 | 1,000 | 1,100 |

| **(+)-12a*** | N,N-dimethylaminomethylcyclopropane | >1000 | >1000 | - | 0.18 |

Note: (+)-12a is a cyclopropylmethylamine analog, 2-(5-cyano-1H-indol-3-yl)-1-(N,N-dimethylaminomethyl)cyclopropane. Data for DMT, DET, DPT, and DiPT are from Kozell et al. (2023) and represent affinities at human receptors. Data for (+)-12a is from Mattson et al. (2005). This table illustrates the high SERT affinity conferred by the cyclopropylmethylamine structure compared to other common N,N-dialkyltryptamines.

The stereochemistry of the cyclopropyl (B3062369) ring is a critical factor in determining the affinity of this compound analogues for the human serotonin transporter (hSERT). Studies on indole cyclopropylmethylamines have revealed a clear preference for a specific stereoisomer.

The trans configuration of the cyclopropane (B1198618) ring is significantly more favorable for hSERT binding than the cis configuration. Specifically, the (1S,2S)-trans stereoisomer has been identified as the preferred conformation, exhibiting substantially higher affinity. wikipedia.orgnih.gov In contrast, the corresponding cis-cyclopropanes demonstrate a 20- to 30-fold reduction in affinity for hSERT. wikipedia.orgnih.gov Among the less active cis isomers, the preferred stereochemistry was determined to be (1R,2S)-cis. wikipedia.orgnih.gov

This pronounced stereoselectivity suggests that the precise spatial arrangement of the substituents on the cyclopropyl ring is crucial for optimal interaction with the binding pocket of the serotonin transporter. The transporter likely has a constrained binding site that can better accommodate the specific three-dimensional shape of the (1S,2S)-trans isomer.

Influence of Indole Ring Substitutions on Pharmacological Profile

Modifications to the indole ring of this compound and related tryptamines can dramatically alter their pharmacological properties, including receptor affinity and selectivity.

The addition of substituents to the indole nucleus is a common strategy to modulate the activity of tryptamine derivatives. In the context of indole cyclopropylmethylamines, certain substitutions have been shown to enhance affinity for the human serotonin transporter (hSERT).

Specifically, the introduction of a nitrile group (-CN) at the 5- and 7-positions of the indole ring leads to high affinity for hSERT. wikipedia.orgnih.gov For example, the compound (+)-2-(5-cyano-1H-indol-3-yl)-1-(N,N-dimethylaminomethyl)cyclopropane demonstrated potent hSERT binding with a Ki value of 0.18 nM. wikipedia.orgnih.gov

While specific data on the halogenation of this compound is not extensively detailed in the provided search results, broader studies on tryptamines indicate that halogen substituents can enhance activity. For instance, in a series of tryptamine derivatives, halogen substituents at positions 5 and 7 were found to positively contribute to activity at certain receptors.

Table 2: Effect of Indole Ring Substitution on hSERT Affinity of Indole Cyclopropylmethylamines

| Indole Substituent | Compound Example | hSERT Ki (nM) |

|---|---|---|

| 5-Cyano | (+)-2-(5-cyano-1H-indol-3-yl)-1-(N,N-dimethylaminomethyl)cyclopropane | 0.18 |

| 7-Cyano | - | High Affinity |

| Unsubstituted | - | Lower Affinity |

Data derived from Mattson et al. (2005). This table illustrates the significant increase in affinity for the human serotonin transporter (hSERT) upon substitution of the indole ring with a nitrile group.

Modification of the indole nitrogen (N-1 position) generally has a detrimental effect on the binding affinity of indole cyclopropylmethylamines for the human serotonin transporter (hSERT).

Substitution at the N-1 position with small alkyl groups, such as methyl or ethyl, results in a significant 10- to 30-fold decrease in affinity for hSERT. wikipedia.orgnih.gov This reduction in binding affinity suggests that the N-1 position may be involved in a critical hydrogen-bonding interaction with the transporter. Alternatively, this region of the binding site may have limited steric tolerance, and the presence of even small alkyl groups could cause a steric clash that hinders optimal binding. wikipedia.orgnih.gov

This finding underscores the importance of the unsubstituted indole nitrogen for high-affinity binding to the serotonin transporter in this class of compounds.

Side Chain Modifications and Their Consequences on Activity

Alterations to the ethylamine (B1201723) side chain of tryptamines can have a profound impact on their pharmacological activity. Chemical modifications to the side chain can produce a wide range of neuroactive compounds. researchgate.net

In the case of N-acetylenic analogues of tryptamine, the position of the side chain on the indole ring influences their activity as monoamine oxidase (MAO) inhibitors. nih.gov Analogues with the side chain at position 2 of the indole ring were found to be more potent inhibitors of MAO-A than those with the side chain at the more conventional position 3. nih.gov

While the provided literature does not offer extensive specific examples of side chain modifications for this compound itself, the principles derived from broader tryptamine research suggest that modifications such as altering the length of the chain, introducing substituents on the alpha or beta carbons, or incorporating the chain into a rigid ring structure would likely have significant consequences for its receptor binding and functional activity. For instance, tryptamine analogues with a cyclopropyl ring on the α-position of the side chain have been synthesized and evaluated as 5-HT6 receptor ligands. nih.gov

Computational Modeling and Homology Studies for SAR Elucidaion

The elucidation of Structure-Activity Relationships (SAR) for this compound and related compounds has been significantly advanced through the use of computational modeling and homology studies. In the absence of crystal structures for many serotonin receptors, homology modeling has become a crucial tool for creating three-dimensional representations of these G protein-coupled receptors (GPCRs). These models, often built using the high-resolution crystal structure of a related protein like the β2-adrenergic receptor, provide a virtual template to study ligand-receptor interactions. nih.gov

Molecular docking simulations are then employed to predict the binding orientation and affinity of ligands, such as this compound, within the active site of these receptor models. These studies have revealed key interaction points that are critical for the binding of tryptamine derivatives. For instance, docking studies on the 5-HT2A receptor have identified important residues that interact with various tryptamine ligands. nih.gov While specific studies focusing exclusively on this compound are limited, the broader research on substituted tryptamines provides valuable insights.

Computational analyses of various N-substituted tryptamines at serotonin receptors have highlighted the significance of the N-alkyl group in modulating affinity and selectivity. The size, shape, and lipophilicity of the substituent on the nitrogen atom can influence how the ligand fits into the binding pocket and interacts with surrounding amino acid residues. For the N-cyclopropylmethyl group, its rigid and compact structure is thought to confer a specific conformational preference to the tryptamine side chain, potentially enhancing binding affinity at certain receptor subtypes.

Molecular dynamics simulations further refine the understanding obtained from static docking poses by providing insights into the dynamic nature of the ligand-receptor complex over time. These simulations can reveal how the N-cyclopropylmethyl group influences the conformational flexibility of the entire molecule and the stability of its interactions within the binding site. herbmedpharmacol.comnih.gov

The following table summarizes key amino acid residues within various serotonin receptors that are generally considered important for the binding of tryptamine derivatives, as suggested by homology modeling and docking studies. These residues are likely to be relevant for the interaction of this compound as well.

| Receptor Subtype | Key Interacting Residues (Examples) | Putative Interaction Type |

| 5-HT1A | Asp116, Phe361, Tyr390 | Ionic, Aromatic, Hydrogen Bond |

| 5-HT2A | Asp155, Ser159, Phe234, Trp336, Phe340 | Ionic, Hydrogen Bond, Aromatic |

| 5-HT2C | Asp134, Ser138, Phe328 | Ionic, Hydrogen Bond, Aromatic |

| 5-HT6 | Asp106, Trp281, Phe285, Asn306 | Ionic, Aromatic, Hydrogen Bond |

Pharmacophore Model Development

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For tryptamine derivatives like this compound, pharmacophore models have been developed to understand their interactions with serotonin receptors. These models are crucial for designing new molecules with improved affinity and selectivity.

A typical pharmacophore model for a tryptamine derivative acting at a serotonin receptor includes several key features:

Aromatic Ring System: The indole nucleus of the tryptamine is a critical feature, often represented as an aromatic or hydrophobic region in the pharmacophore. This part of the molecule typically engages in π-π stacking or hydrophobic interactions with aromatic residues in the receptor's binding pocket.

Hydrogen Bond Donor: The indole -NH group is a crucial hydrogen bond donor, forming a key interaction that helps to anchor the ligand in the correct orientation.

Positive Ionizable Feature: The basic nitrogen atom of the ethylamine side chain is protonated at physiological pH and forms a critical ionic interaction with a conserved aspartate residue in the transmembrane domain 3 of most serotonin receptors.

Hydrophobic/Alkyl Group: The N-substituent, in this case, the cyclopropylmethyl group, is represented as a hydrophobic feature. The size and shape of this feature are important for selectivity between different serotonin receptor subtypes.

A study focused on tryptamine analogues with a cyclopropyl ring on the α-position of the side chain for the 5-HT6 receptor highlights a pharmacophore model that includes a basic amine, an aromatic ring, and a hydrogen bond donor feature. nih.gov While this substitution pattern is different from this compound, the fundamental pharmacophoric features are conserved and applicable.

The table below outlines the common pharmacophoric features identified for tryptamine derivatives at serotonin receptors.

| Pharmacophoric Feature | Corresponding Chemical Moiety in this compound | Putative Interaction with Receptor |

| Aromatic Ring | Indole nucleus | π-π stacking with aromatic amino acids (e.g., Phe, Trp, Tyr) |

| Hydrogen Bond Donor | Indole -NH | Hydrogen bonding with a suitable acceptor residue |

| Positive Ionizable Center | Protonated side-chain nitrogen | Ionic bond with a conserved Aspartate residue |

| Hydrophobic Region | Cyclopropylmethyl group | Hydrophobic interactions within a specific sub-pocket |

The development of such pharmacophore models allows for the virtual screening of large chemical libraries to identify new compounds with the potential to interact with serotonin receptors. Furthermore, these models serve as a valuable guide for the rational design and optimization of novel ligands with tailored pharmacological profiles.

Analytical Research Methodologies for N Cyclopropylmethyl Tryptamine

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are central to the analysis of N-cyclopropylmethyl-tryptamine, providing the necessary selectivity and sensitivity for its detection in complex matrices. The most prominent of these are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of tryptamines. nih.govresearchgate.net Its high sensitivity and specificity make it suitable for detecting and quantifying low concentrations of this compound in biological and research samples. creative-proteomics.com

In a typical LC-MS/MS workflow, the sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. nih.govmdpi.com The chromatographic column, often a reversed-phase column like a C18, separates this compound from other components in the sample based on its physicochemical properties. researchgate.netproquest.com The separated compound then enters the mass spectrometer.

The mass spectrometer first ionizes the this compound molecules, commonly using electrospray ionization (ESI) in positive mode. oup.comakjournals.com The resulting ions are then subjected to tandem mass spectrometry (MS/MS). In this process, a specific precursor ion corresponding to the protonated molecule of this compound is selected and fragmented. The resulting product ions are then detected. This two-stage mass analysis, often performed in multiple reaction monitoring (MRM) mode, provides a high degree of certainty in the identification and allows for accurate quantification, even in the presence of interfering substances. oup.comnih.gov

Key Parameters in LC-MS/MS Analysis of Tryptamines:

| Parameter | Description | Typical Values/Conditions |

| Chromatographic Column | Stationary phase used for separation. | C18, Phenyl-Hexyl |

| Mobile Phase | Solvents used to carry the sample through the column. | A mixture of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). nih.gov |

| Ionization Mode | Method used to create ions from the analyte. | Electrospray Ionization (ESI), Positive Mode. oup.com |

| Detection Mode | Mass spectrometry technique for quantification. | Multiple Reaction Monitoring (MRM). nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of tryptamines. japsonline.comresearchgate.net While it can be highly effective, the analysis of this compound by GC-MS may require a derivatization step to improve its volatility and thermal stability. jfda-online.comresearchgate.net

In GC-MS, the sample is injected into a heated inlet, which vaporizes the analyte. The gaseous molecules are then carried by an inert gas (the mobile phase) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. After separation, the this compound molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used for identification by comparing it to a spectral library. researchgate.net

For certain tryptamines, GC-MS can be the preferred method for differentiating between structural isomers. researchgate.net

Typical GC-MS Parameters for Tryptamine (B22526) Analysis:

| Parameter | Description | Typical Values/Conditions |

| Capillary Column | Stationary phase for separation in GC. | DB-1ms, HP-5MS. researchgate.netjapsonline.com |

| Injection Mode | Method of introducing the sample. | Split or splitless. agilent.com |

| Ionization Mode | Method of ionization in the mass spectrometer. | Electron Ionization (EI). researchgate.net |

| Derivatization | Chemical modification to improve analytical properties. | Silylation (e.g., with BSTFA) or acylation. jfda-online.comsigmaaldrich.com |

Sample Preparation Techniques for Biological and Research Matrices

Effective sample preparation is a critical step to ensure accurate and reliable analytical results. The primary goals are to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Several extraction techniques can be applied for the isolation of this compound from various matrices. The choice of method depends on the nature of the sample (e.g., plasma, urine, or a research solution) and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE): This is a common method for extracting tryptamines from biological fluids. nih.gov It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of the tryptamine can be manipulated to facilitate its transfer into the organic phase, thereby separating it from water-soluble interferences.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient extraction compared to LLE. In SPE, the sample is passed through a solid sorbent material packed in a cartridge. The sorbent retains the analyte, while other matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. Different types of sorbents (e.g., reversed-phase, ion-exchange) can be used to achieve selective extraction of this compound.

Protein Precipitation: For biological samples with high protein content, such as plasma or serum, protein precipitation is a straightforward and rapid cleanup method. nih.govresearchgate.net A precipitating agent, typically a water-miscible organic solvent like acetonitrile or methanol, is added to the sample. This denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, can be directly analyzed or subjected to further cleanup.

Derivatization is a chemical modification of the analyte to enhance its analytical properties, particularly for GC-MS analysis. jfda-online.com For this compound, derivatization can:

Increase Volatility: By replacing active hydrogen atoms (e.g., in the amine group) with less polar functional groups, the volatility of the molecule is increased, making it more amenable to GC analysis.

Improve Thermal Stability: Derivatization can prevent the thermal degradation of the analyte in the hot GC inlet and column.

Enhance Chromatographic Performance: Derivatized compounds often exhibit better peak shapes and reduced tailing on GC columns. researchgate.net

Common derivatization reactions for tryptamines include silylation, which introduces a trimethylsilyl (TMS) group, and acylation, which introduces an acyl group. jfda-online.comsigmaaldrich.com The choice of derivatizing agent depends on the specific functional groups present in the molecule and the desired analytical outcome.

Method Validation Parameters in Research Settings

To ensure that an analytical method for this compound is reliable and fit for its intended purpose, it must be properly validated. unodc.org Method validation is the process of demonstrating that the analytical procedure is suitable for its intended use. Key validation parameters include:

Specificity/Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. unodc.org In MS-based methods, specificity is typically high due to the detection of specific precursor and product ions.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear. nih.govmdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is often expressed as the relative standard deviation (RSD). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govmdpi.com

Matrix Effects: In LC-MS/MS, components of the sample matrix can co-elute with the analyte and affect the ionization efficiency, leading to ion suppression or enhancement. It is important to evaluate and minimize these matrix effects to ensure accurate quantification. nih.govoup.com

Recovery: This refers to the efficiency of the extraction process in recovering the analyte from the sample matrix. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution of the same concentration.

Sensitivity and Selectivity

The sensitivity of an analytical method refers to its ability to detect minute quantities of an analyte, while selectivity is the method's capacity to distinguish the analyte from other components in a sample. For tryptamine analogs, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed due to their high sensitivity and selectivity. nih.gov

In the analysis of similar tryptamine compounds, LC-MS/MS methods have demonstrated high sensitivity, enabling the detection of analytes at very low concentrations. creative-proteomics.com For instance, a study on various tryptamines reported limits of detection ranging from 0.1 to 20 pg/mg in hair samples using UHPLC-MS/MS. nih.gov The selectivity of these methods is achieved through a combination of chromatographic separation and the unique mass fragmentation patterns of the target molecule. In mass spectrometry, specific precursor and product ion transitions are monitored (in the case of MS/MS), which provides a high degree of certainty in the identification of the analyte, even in the presence of interfering substances. For GC-MS, derivatization, such as with trimethylsilyl (TMS), can be employed to improve chromatographic properties and generate characteristic mass spectra for isomeric tryptamines, thereby enhancing selectivity. researchgate.net

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Method validation for the analysis of tryptamines typically involves establishing several key parameters to ensure the reliability of the results.

Linearity defines the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. For various tryptamines, linearity has been established over a range of concentrations, often from low ng/mL to hundreds of ng/mL, with correlation coefficients (r²) greater than 0.99, indicating a strong linear relationship. mdpi.com

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with accuracy. For a range of tryptamines analyzed by UHPLC-MS/MS, LODs have been reported to be in the low pg/mg to ng/mL range, highlighting the high sensitivity of this technique. nih.govmdpi.com

Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For tryptamine analogs, LOQ values are typically slightly higher than the LOD and are also in the low pg/mg to ng/mL range. nih.govmdpi.com One study on 16 different tryptamines in hair samples showed LOQs ranging from 3 to 50 pg/mg. nih.gov

The following table provides an example of typical validation parameters for the analysis of various tryptamine derivatives using LC-MS/MS, which can be considered indicative for this compound analysis.

| Parameter | Typical Range for Tryptamine Analogs | Source |

| Linearity (r²) | > 0.99 | mdpi.com |

| LOD | 0.1 - 20 pg/mg | nih.gov |

| LOQ | 3 - 50 pg/mg | nih.gov |

Reproducibility and Precision

Reproducibility and precision are measures of the consistency of an analytical method. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels:

Intra-day precision (repeatability) evaluates the consistency of results within the same day.

Inter-day precision (intermediate precision) assesses the consistency of results over different days.

For the analysis of tryptamines, validated methods demonstrate good precision, with RSD values typically below 15%. nih.gov A study on various tryptamines in hair reported intraday precision RSDs of less than 14% and interday precision RSDs between 1.3% and 14%. nih.gov These values indicate that the methods are reliable and produce consistent results over time.

| Precision Parameter | Typical RSD (%) for Tryptamine Analogs | Source |

| Intra-day Precision | < 14% | nih.gov |

| Inter-day Precision | 1.3% - 14% | nih.gov |

Metabolite Profiling and Identification Techniques

The study of a compound's metabolism is essential for understanding its pharmacological and toxicological profile. In vitro models, such as human liver microsomes (HLMs), are commonly used to investigate the metabolic pathways of new psychoactive substances. nih.govresearchgate.net HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs and xenobiotics. nih.govresearchgate.net

For tryptamine derivatives, common metabolic transformations include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the indole (B1671886) ring or the alkyl side chain. nih.govresearchgate.net

N-dealkylation: The removal of an alkyl group from the nitrogen atom of the amine. nih.gov

O-demethylation: The removal of a methyl group from a methoxy substituent on the indole ring. nih.gov

Oxidation: The cyclopropyl (B3062369) group attached to the nitrogen in this compound could also be a site for oxidative metabolism. hyphadiscovery.com

The identification of these metabolites is typically carried out using high-resolution mass spectrometry (HRMS) techniques, such as LC-QTOF-MS (liquid chromatography-quadrupole time-of-flight mass spectrometry). nih.gov These instruments provide accurate mass measurements, which allow for the determination of the elemental composition of the metabolites and aid in their structural elucidation. By comparing the mass spectra of the parent compound with those of its metabolites, researchers can identify the specific biotransformations that have occurred. nih.gov In vivo studies, involving the analysis of urine or blood samples from subjects, are also crucial for confirming the metabolic pathways and identifying the major metabolites excreted from the body. nih.govmdpi.com

Future Research Directions for N Cyclopropylmethyl Tryptamine

Exploration of Novel Biological Activities Beyond Canonical Tryptamine (B22526) Actions

While tryptamines are traditionally known for their interaction with serotonin (B10506) receptors, preliminary research suggests that N-cyclopropylmethyl-tryptamine and its analogs may possess a broader range of biological activities. Future research should aim to explore these non-canonical actions to uncover novel therapeutic potentials.

One promising avenue is the investigation of its effects on other receptor systems, such as the kappa-opioid receptor (KOR). Some N-cyclopropylmethyl-substituted molecules have demonstrated potent and selective agonist activity at the KOR, which is a target for the development of non-addictive analgesics and treatments for mood disorders. researchgate.netnih.gov Studies are needed to determine if this compound itself shares these properties.

Furthermore, the potential for tryptamine derivatives to exhibit other biological effects, such as anti-inflammatory or neuroprotective activities, warrants investigation. nih.gov Research into these areas could reveal previously undiscovered therapeutic applications for this compound beyond its psychoactive effects. The structural similarities to other biologically active tryptamines suggest that a broader screening of its pharmacological profile is a crucial next step. researchgate.net

Advanced Synthetic Methodologies (e.g., Environmentally Friendly Approaches)

The development of efficient and sustainable synthetic routes is crucial for the advancement of research on this compound. Traditional methods for the N-alkylation of tryptamines often involve harsh reagents and produce significant waste. researchgate.net Future research should focus on the development of greener and more efficient synthetic strategies.

One promising approach is the use of catalytic methods that employ environmentally benign reagents and solvents. For example, iridium-catalyzed N-alkylation of amines with alcohols has emerged as a clean and efficient method. nih.gov This "hydrogen borrowing" methodology offers high atom economy and avoids the use of stoichiometric activating agents. rsc.org Exploring the applicability of such catalytic systems to the synthesis of this compound could provide a more sustainable and scalable production route.

Additionally, biocatalytic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. While not yet specifically applied to this compound, the use of enzymes for the synthesis of other amine-containing pharmaceuticals is a rapidly growing field. nih.gov Investigating the potential of enzymes to catalyze the N-alkylation of tryptamine with a cyclopropylmethyl group could lead to a highly efficient and green synthesis.

Deeper Elucidation of Molecular Mechanisms and Receptor Signal Transduction

A thorough understanding of the molecular mechanisms underlying the activity of this compound is essential for predicting its physiological effects and guiding the development of safer and more effective analogs. While it is presumed to interact with serotonin receptors, the specifics of its binding and the subsequent signal transduction pathways remain to be fully elucidated. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the interaction of this compound with its target receptors. herbmedpharmacol.com These in silico studies can help to identify key amino acid residues involved in binding and predict the conformational changes that lead to receptor activation. nanobioletters.com Such studies have been employed to understand the binding of other tryptamine analogs to serotonin receptors and could be readily applied to this compound. researchgate.net

Furthermore, in vitro functional assays are needed to characterize the signal transduction pathways activated by this compound. It is important to determine whether it acts as a full or partial agonist and to investigate its potential for biased agonism, where it preferentially activates certain downstream signaling pathways over others. This level of detail is crucial for understanding the full pharmacological profile of the compound. wikipedia.org

Comparative Pharmacological Profiling with Other Emerging Tryptamine Analogues

The landscape of psychoactive substances is constantly evolving, with the emergence of numerous novel tryptamine analogues. nih.gov A comprehensive understanding of the pharmacological profile of this compound requires a direct comparison with these other emerging compounds. Such studies are critical for establishing its relative potency, efficacy, and potential for unique therapeutic effects.

Comparative studies should include a range of in vitro and in vivo assays to assess various pharmacological parameters. Receptor binding affinity and functional activity should be compared across a panel of relevant receptors, including various serotonin and other neurotransmitter receptor subtypes. nih.govwisc.edunih.gov Behavioral assays in animal models can provide valuable information on the in vivo effects of these compounds and help to differentiate their pharmacological profiles. nih.gov

By systematically comparing this compound with other N,N-disubstituted tryptamines and emerging analogues, researchers can identify subtle but important differences in their pharmacological properties. acs.org This information will be invaluable for structure-activity relationship (SAR) studies and for the rational design of new compounds with improved therapeutic profiles. ljmu.ac.uk

Q & A

Q. How do researchers comply with NIH guidelines when reporting preclinical data on this compound?

- Methodology : Adhere to the ARRIVE 2.0 framework for animal studies, detailing randomization, blinding, and sample size justification. Disclose conflicts of interest and raw data availability in public repositories (e.g., NIH Figshare). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.